molecular formula C20H15ClN6O B2856531 N-butyl-1-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzoyl)prolinamide CAS No. 1206992-96-2

N-butyl-1-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzoyl)prolinamide

Cat. No. B2856531
CAS RN: 1206992-96-2
M. Wt: 390.83
InChI Key: HTWDERFDNVCLSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-1-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzoyl)prolinamide, commonly known as DBPR108, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

DBPR108 has been studied for its potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects in animal models.

Mechanism of Action

The mechanism of action of DBPR108 is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors that are involved in cancer cell growth and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that DBPR108 has a low toxicity profile and does not cause significant side effects in animal models. It has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

The advantages of using DBPR108 in lab experiments include its low toxicity profile, its ability to inhibit cancer cell growth, and its neuroprotective properties. However, its mechanism of action is not fully understood, and it may not be effective in all types of cancer or neurodegenerative diseases.

Future Directions

Future research on DBPR108 could focus on further elucidating its mechanism of action, identifying its potential applications in other disease states, and developing more effective derivatives of the compound. Additionally, studies could investigate the potential use of DBPR108 as a diagnostic tool for cancer or neurodegenerative diseases.

Synthesis Methods

The synthesis of DBPR108 involves several steps, including the reaction of N-butylprolinamide with N,N-dimethylformamide, followed by the addition of 4-aminobenzenesulfonamide and 3,4-dimethoxybenzoyl chloride. The final product is obtained after purification through column chromatography.

properties

IUPAC Name

1-(2-chlorophenyl)-5-pyridin-3-yl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O/c21-16-8-1-2-9-17(16)27-19(14-6-5-10-22-12-14)18(25-26-27)20(28)24-13-15-7-3-4-11-23-15/h1-12H,13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWDERFDNVCLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=N3)C4=CN=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

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